![molecular formula C8H16N2SSi B12548615 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole CAS No. 162130-18-9](/img/structure/B12548615.png)
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique combination of a methyl group, a trimethylsilyl group, and a sulfanyl group attached to the imidazole ring, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with trimethylsilylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding 1-methyl-2-mercaptoimidazole.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methyl-2-mercaptoimidazole.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is primarily determined by its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The sulfanyl group can form disulfide bonds, which are important in protein structure and function. Additionally, the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the trimethylsilyl and sulfanyl groups, making it less reactive in certain chemical transformations.
2-Mercaptoimidazole: Contains a sulfanyl group but lacks the trimethylsilyl group, affecting its solubility and reactivity.
Trimethylsilylimidazole: Contains the trimethylsilyl group but lacks the sulfanyl group, influencing its chemical behavior.
Uniqueness: 1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole is unique due to the presence of both the trimethylsilyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
162130-18-9 |
|---|---|
Formule moléculaire |
C8H16N2SSi |
Poids moléculaire |
200.38 g/mol |
Nom IUPAC |
trimethyl-[(1-methylimidazol-2-yl)sulfanylmethyl]silane |
InChI |
InChI=1S/C8H16N2SSi/c1-10-6-5-9-8(10)11-7-12(2,3)4/h5-6H,7H2,1-4H3 |
Clé InChI |
GNLDXRJLTBNMKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


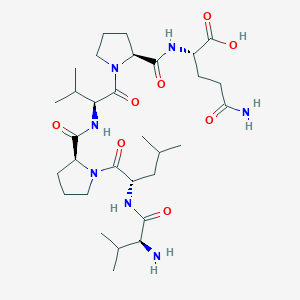
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
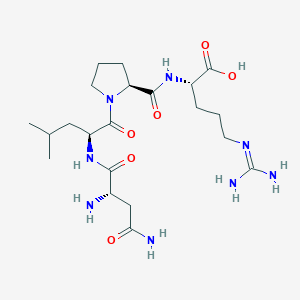
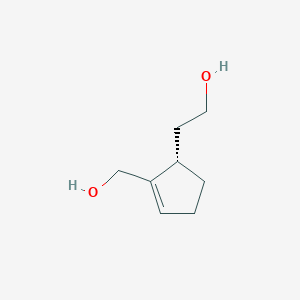
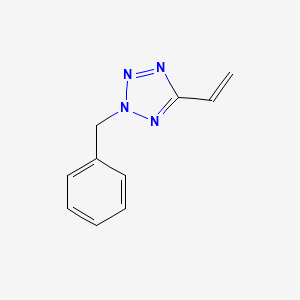
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
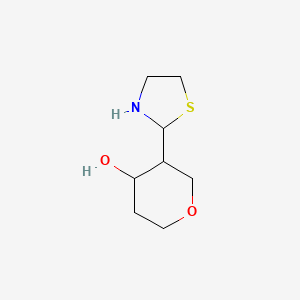
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)

![2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide](/img/structure/B12548635.png)
